molecular formula C29H29F3N2O6 B1139320 (Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Cat. No.: B1139320
M. Wt: 558.5 g/mol
InChI Key: GYRUZXFUFGWTAG-DMSKNVGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD9496 (maleate) is a potent and selective estrogen receptor alpha antagonist. It is an orally bioavailable selective estrogen receptor degrader, making it a valuable compound in the treatment of estrogen receptor-positive breast cancer. The compound exhibits high affinity and specificity for estrogen receptor alpha, with an IC50 value of 0.28 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD9496 (maleate) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of AZD9496 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

AZD9496 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

AZD9496 (maleate) has a wide range of scientific research applications:

Mechanism of Action

AZD9496 (maleate) exerts its effects by binding to estrogen receptor alpha, preventing the receptor from interacting with estrogen. This inhibition disrupts the estrogen signaling pathway, leading to decreased cell proliferation and increased apoptosis in estrogen receptor-positive cancer cells. The compound also promotes the degradation of estrogen receptor alpha, further reducing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD9496 (maleate)

AZD9496 (maleate) is unique due to its high potency, selectivity, and oral bioavailability. Unlike some other estrogen receptor antagonists, it effectively degrades estrogen receptor alpha, providing a dual mechanism of action that enhances its therapeutic potential .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)/b9-8+;2-1-/t14-,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRUZXFUFGWTAG-DMSKNVGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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